2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid 2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid 2-hydroxytryptophan is a hydroxytryptophan that is tryptophan substituted by a hydroxy group at position 2 on the indole ring. It has a role as a human urinary metabolite.
Brand Name: Vulcanchem
CAS No.: 1313016-72-6
VCID: VC8340446
InChI: InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid

CAS No.: 1313016-72-6

Cat. No.: VC8340446

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid - 1313016-72-6

Specification

CAS No. 1313016-72-6
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)
Standard InChI Key VAUYGGXCASQWHK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s backbone consists of a tryptophan-like structure with critical modifications:

  • Indole ring: A bicyclic aromatic system with a hydroxyl group at position 2.

  • Alanine side chain: A propanoic acid group substituted with an amino group at the α-carbon.

This configuration distinguishes it from canonical tryptophan (2-amino-3-(1H-indol-3-yl)propanoic acid) and its hydroxylated variants, such as 4-hydroxyindole derivatives . The hydroxyl group at position 2 introduces steric and electronic effects that may influence solubility, hydrogen bonding, and receptor interactions .

Table 1: Comparative Structural Analysis of Indole Amino Acid Derivatives

Compound NameSubstituent PositionMolecular FormulaMolecular Weight (g/mol)Key Properties
2-Amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid (Target)2-hydroxyC11H12N2O3220.23 (calculated)Hypothesized enhanced polarity due to hydroxyl group
(2S)-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid 4-hydroxyC11H12N2O3220.23Natural product; enzyme substrate
(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid 5-cyanoC12H11N3O2229.23Research applications; moderate solubility
(2S)-2-Hydroxy-3-(1H-indol-3-yl)propanoic acid Hydroxy on side chainC11H11NO3205.21Metabolite; chiral center

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis data exists for the 2-hydroxy variant, analogous compounds are synthesized via:

  • Electrophilic aromatic substitution: Introducing hydroxyl or cyano groups to the indole ring before coupling with alanine precursors .

  • Microbial pathways: Fungal enzymes, such as methyltransferases and decarboxylases, catalyze hydroxylation and side-chain modifications .

For example, (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is biosynthesized in fungi as an intermediate in psilocybin metabolism . Similar pathways may apply to the 2-hydroxy derivative.

Key Observations from Analogous Compounds:

  • Cyano-substituted derivative : Soluble in DMSO at 10 mM; stable at -80°C for 6 months.

  • 4-Hydroxy variant : Requires refrigeration (2–8°C) for storage, suggesting sensitivity to thermal degradation.

Biological Activities and Mechanisms

Enzymatic Interactions

Hydroxyindole amino acids frequently serve as substrates for oxidative enzymes. For instance:

  • Monooxygenases: Catalyze hydroxylation reactions, as seen in the biosynthesis of serotonin and psilocin .

  • Decarboxylases: Remove carboxyl groups to produce bioactive amines, such as tryptamine derivatives .

The 2-hydroxy substitution may alter binding affinities for these enzymes, potentially modulating metabolic pathways.

Applications in Research and Biotechnology

Drug Discovery

Indole derivatives are pivotal in designing:

  • Antidepressants: Targeting serotonin receptors.

  • Anticancer agents: Inhibiting tubulin polymerization or DNA topoisomerases .

The 2-hydroxy variant’s polarity may improve pharmacokinetic profiles, such as blood-brain barrier penetration.

Biosynthesis Engineering

Fungal systems engineered to express psilocybin synthase could utilize 2-hydroxyindole amino acids as precursors for novel psychedelic analogs .

Challenges and Future Directions

  • Synthetic accessibility: Position-selective hydroxylation of indole rings remains challenging.

  • Biological screening: Prioritize assays for neuroactivity, antimicrobial effects, and enzyme inhibition.

  • Computational modeling: Predict binding modes with monooxygenases and transporters.

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